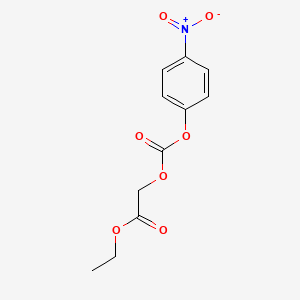
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate
説明
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is a chemical compound with the molecular formula C11H11NO7 . It has a molecular weight of 269.21 .
Synthesis Analysis
The synthesis of Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate can be achieved by the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group . Another method involves the use of ultrasound-assisted phase-transfer catalysis, using anhydrous potassium carbonate as a mild solid base .Molecular Structure Analysis
The molecular structure of Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate consists of a nitrophenol group attached to an ethyl acetate group .Physical And Chemical Properties Analysis
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate has a boiling point of 403.3±45.0 °C and a density of 1.357±0.06 g/cm3 . It also has a molar refractivity of 61.6±0.3 cm3, and a polar surface area of 108 Å2 .科学的研究の応用
Phase-Transfer Catalysis
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is used in phase-transfer catalysis . This process involves the use of ultrasound-assisted phase-transfer catalysis to prepare the compound from p-nitrophenol and ethyl 2-bromoacetate . The reactions are performed under very mild conditions using anhydrous potassium carbonate as a mild solid base .
Sonocatalysis
The compound is also involved in sonocatalysis , a process that uses ultrasound to enhance chemical reactions . The reactions are monitored by gas chromatography, and the effects of different operating parameters are investigated to maximize the yield of synthesis .
Chemical Kinetics
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate plays a role in the study of chemical kinetics . The kinetic behavior of the reaction is explained through a rate expression developed from experimental data .
Environmental Chemistry
The compound is relevant in environmental chemistry due to the milder conditions of performing the reaction, the lack of side reactions, and lesser corrosion caused to the environment .
Industrial Chemistry
In industrial chemistry , the compound is used in the development of catalytic processes that afford easy separation of the reaction mixture and easy removal of the catalyst .
Genetic Engineering
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is used in genetic engineering . The chemical synthesis of D-DIBOA, a compound used in genetic engineering, involves a nucleophilic substitution to introduce an ethyl bromoacetate chain using 2-nitrophenol as the starting material .
特性
IUPAC Name |
ethyl 2-(4-nitrophenoxy)carbonyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-2-17-10(13)7-18-11(14)19-9-5-3-8(4-6-9)12(15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMYKBJNYREDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

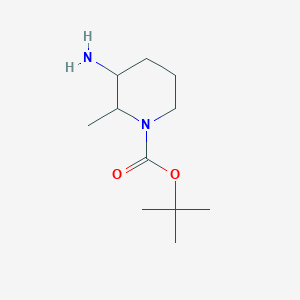
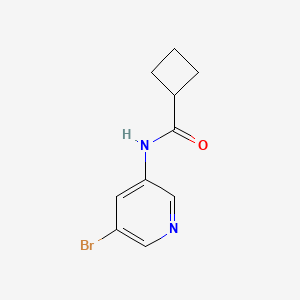


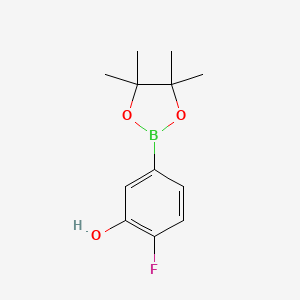



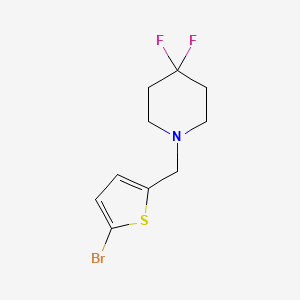
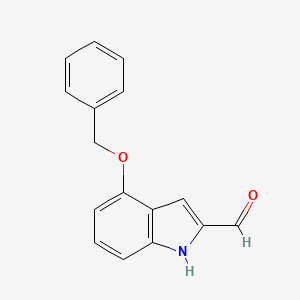
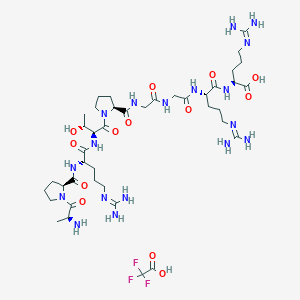
![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)

